4-Methyl-1,2,3,4-tetrahydroisoquinoline

描述

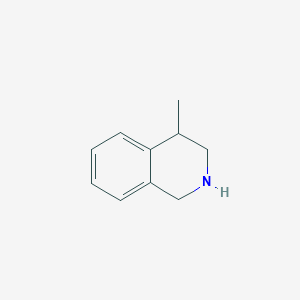

4-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C10H13N. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and exhibit a variety of biological activities. The tetrahydroisoquinoline scaffold is of significant interest due to its presence in numerous natural products and its potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of isoquinoline using hydrogen gas in the presence of a palladium or platinum catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process includes dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, followed by the addition of a surfactant solution and activated carbon. The mixture is then reduced using sodium borohydride, and the product is isolated through filtration and distillation .

化学反应分析

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce the fully saturated tetrahydroisoquinoline.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium or platinum catalyst

Substitution: Halogens, nitro compounds

Major Products Formed:

Oxidation: Isoquinoline derivatives

Reduction: Fully saturated tetrahydroisoquinoline

Substitution: Halogenated or nitrated tetrahydroisoquinoline derivatives

科学研究应用

Neuroprotective Properties

Research indicates that 4-MeTIQ and its derivatives exhibit neuroprotective effects against various neurotoxins.

- Mechanism of Action : 4-MeTIQ acts as an antagonist to NMDA receptors, which play a critical role in excitotoxicity associated with neurodegenerative disorders. Studies have shown that it can protect neurons from glutamate-induced toxicity. For instance, in experiments with rat cerebellar granule cells, 4-MeTIQ demonstrated significant neuroprotection when co-applied with glutamate, comparable to established NMDA receptor antagonists like MK-801 and memantine .

- Behavioral Studies : In rodent models, 4-MeTIQ has been shown to mitigate behavioral syndromes induced by neurotoxins such as MPTP and rotenone, suggesting its potential utility in treating conditions like Parkinson's disease .

Synthesis of Derivatives

The synthesis of 4-MeTIQ derivatives is an active area of research aimed at enhancing its pharmacological properties.

- Synthetic Methods : Various synthetic pathways have been developed for creating new tetrahydroisoquinoline derivatives. For example, one method involves the bromination of 4-MeTIQ to produce 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has shown potential antimicrobial and anticancer activities.

- Pharmacological Screening : These derivatives are screened for their activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Compounds exhibiting strong AChE inhibition are being evaluated for their therapeutic potential against cognitive decline associated with neurodegeneration .

Potential Applications in Neurodegenerative Diseases

The multifaceted actions of 4-MeTIQ position it as a candidate for addressing various neurodegenerative diseases.

- Parkinson's Disease : Studies have highlighted the compound's ability to modulate dopamine metabolism and provide neuroprotection in models of Parkinson's disease. Its interaction with endogenous amines suggests a role in restoring dopaminergic function .

- Alzheimer's Disease : The inhibition of AChE by 4-MeTIQ derivatives presents a promising avenue for developing treatments aimed at improving cognitive function in Alzheimer's patients. The dual action on both cholinergic and glutamatergic systems may enhance therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the applications of 4-Methyl-1,2,3,4-tetrahydroisoquinoline:

Case Study 1: Neuroprotection Against Glutamate Toxicity

A study demonstrated that administration of 500 μM 4-MeTIQ provided near-complete protection to cerebellar granule cells exposed to glutamate compared to controls treated with NMDA antagonists . This highlights its potential role in preventing excitotoxic damage in neurodegenerative conditions.

Research focused on synthesizing various derivatives of tetrahydroisoquinoline revealed that some exhibited significant AChE inhibitory activity. This suggests that modifications at specific positions can enhance therapeutic efficacy against Alzheimer's disease .

作用机制

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

相似化合物的比较

4-Methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound also exhibits MAO inhibitory activity and has been studied for its neuroprotective effects.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic properties, this compound is used in research related to Parkinson’s disease.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO and act as an antioxidant makes it a valuable compound in neuroprotection and therapeutic research .

生物活性

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their complex structures and bioactive properties. The synthesis of 4-MeTIQ typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity.

Neuroprotective Effects

Research indicates that 4-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to inhibit dopaminergic neurotoxicity induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone. One study demonstrated that acute administration of 4-MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in diabetic neuropathy models, comparable to standard treatments like gabapentin .

Antioxidant Activity

The antioxidant capacity of 4-MeTIQ has been highlighted in various studies. It scavenges free radicals and reduces oxidative stress markers in neuronal tissues. This activity is crucial for protecting cells from damage associated with neurodegenerative disorders.

The biological activity of 4-MeTIQ is mediated through several mechanisms:

- Dopaminergic Modulation : 4-MeTIQ enhances dopamine release and receptor sensitivity, which is beneficial in conditions characterized by dopaminergic dysfunction.

- Calcium Channel Inhibition : It inhibits calcium influx in neurons, thereby preventing excitotoxicity.

- Monoaminergic System Regulation : The compound has been shown to restore altered levels of serotonin and dopamine in various disease models .

Table 1: Summary of Biological Activities

Detailed Study: Neuroprotective Effects in Diabetic Neuropathy

A notable study investigated the effects of 4-MeTIQ on streptozotocin-induced diabetic neuropathy. Mice treated with varying doses (15–45 mg/kg) showed significant improvements in pain thresholds compared to control groups. The study highlighted that 4-MeTIQ not only alleviated pain but also restored neurotransmitter levels disrupted by diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 4-MeTIQ derivatives. Research has shown that modifications to the molecular structure can significantly influence biological activity. For instance, increasing hydrophobicity has been correlated with enhanced cytotoxicity against cancer cell lines .

属性

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPIAJYKZMIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548079 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-71-9 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the conformational preference of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and how does it compare to other methylated isomers?

A1: Research by Cook et al. [] investigated the conformational equilibria of various methylated 1,2,3,4-tetrahydroisoquinolines (THIQs) using NMR coupling constants and molecular mechanics calculations. They found that the 4-methyl derivative exhibits a slight preference for the conformer with the methyl group in the equatorial position. The −ΔG° value (a → e) for this equilibrium was determined to be -0.32 kcal/mol experimentally and -0.22 kcal/mol computationally []. This suggests a relatively small energy difference between the two conformations. In contrast, the 3-methyl isomer strongly favors the equatorial methyl conformer ( −ΔG° = 1.63 kcal/mol), while the 1-methyl derivative shows a slight preference for the axial methyl conformation ( −ΔG° = 0.56 kcal/mol) []. This highlights the impact of methyl substitution position on the conformational preferences of THIQs.

Q2: How does protonation affect the conformational equilibrium of this compound?

A2: Interestingly, protonation of the nitrogen atom significantly impacts the conformational equilibrium. Cook et al. [] observed that for the 4-methyl-THIQ hydrochloride salt, the conformer with the 4-methyl group in the axial position becomes slightly more favored (ΔG° = 0.35 kcal/mol) []. This shift in equilibrium upon protonation can be attributed to changes in electrostatic interactions and solvation effects.

Q3: What spectroscopic techniques were used to characterize the structure of the alkaloid compound isolated from Swietenia mahagoni Jacq seeds and what was the proposed structure?

A3: The research on Swietenia mahagoni Jacq seeds [] employed a combination of spectroscopic techniques to elucidate the structure of the isolated alkaloid compound. These techniques included Ultraviolet-visible spectroscopy (UV), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) []. Based on the data obtained from these analyses, the alkaloid was tentatively identified as 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。